Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Ethyl group (C2H5): The compound starts with an ethyl group, which consists of two carbon atoms and five hydrogen atoms.
Benzyl(ethyl)amino: This part contains a benzyl group (a phenyl ring attached to a methylene group) linked to an ethylamino group.
4-(4-fluorophenyl): The presence of a fluorine-substituted phenyl ring.
2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The core structure is a tetrahydropyrimidine ring with a carboxylate group and a ketone (oxo) group.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation of the benzyl group or the ethylamino group.
Reduction: Reduction of the ketone group.
Substitution: Substitution reactions at various positions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like potassium permanganate (KMnO4), while reduction could use sodium borohydride (NaBH4).
Major Products: The products formed would vary based on the reaction type. For instance, reduction could yield the corresponding alcohol.
Scientific Research Applications
This compound’s diverse biological and clinical applications include:
Antiviral Activity: Some indole derivatives (related to this compound) exhibit antiviral properties.
Anti-Inflammatory, Anticancer, and Antioxidant Effects: Indole derivatives have shown promise in these areas.
Medicinal Chemistry: Researchers explore indole-based compounds for drug development.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, this compound’s unique structure—combining indole, fluorophenyl, and tetrahydropyrimidine moieties—sets it apart.
Properties
Molecular Formula |
C23H26FN3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 6-[[benzyl(ethyl)amino]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H26FN3O3/c1-3-27(14-16-8-6-5-7-9-16)15-19-20(22(28)30-4-2)21(26-23(29)25-19)17-10-12-18(24)13-11-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,25,26,29) |
InChI Key |
VVTIHSIMEIVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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